molecular formula C9H11N3O2 B1421256 2-Cyclopropylamino-5-methyl-3-nitropyridine CAS No. 1033202-65-1

2-Cyclopropylamino-5-methyl-3-nitropyridine

Cat. No. B1421256
M. Wt: 193.2 g/mol
InChI Key: RYYZDVJHHQGCAS-UHFFFAOYSA-N
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Description

“2-Cyclopropylamino-5-methyl-3-nitropyridine” is a heterocyclic compound that belongs to the pyridine family of compounds. It is also known by its IUPAC name, N-cyclopropyl-5-methyl-3-nitro-2-pyridinamine .


Synthesis Analysis

The synthesis of “2-Cyclopropylamino-5-methyl-3-nitropyridine” typically involves a synthetic pathway that employs accessible and cost-effective starting materials like 2,6-dimethylphenyl isocyanide, 3-chloro-5-nitropyridine, and n-butyllithium. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitropyridines has been synthesized .


Molecular Structure Analysis

The molecular formula of “2-Cyclopropylamino-5-methyl-3-nitropyridine” is C9H11N3O2 . It has a nitro group (-NO2) on the third carbon atom in the pyridine ring.


Chemical Reactions Analysis

High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines. The VNS method has also been used in alkylation reactions with 3-nitropyridines to form dichloromethyl-and alkoxycarbomethyl-β-nitropyridines .


Physical And Chemical Properties Analysis

“2-Cyclopropylamino-5-methyl-3-nitropyridine” has a molecular weight of 193.21 g/mol . It is a white to off-white crystalline powder that is soluble in some solvents, such as ethanol, dimethyl sulfoxide, and methanol.

Scientific Research Applications

Synthesis and Chemical Structure Analysis

One application of 2-Cyclopropylamino-5-methyl-3-nitropyridine is in the field of chemical synthesis. For instance, the oxidative amination of 3-nitropyridines, including the creation of 2-cyclopropyl-5-nitropyridines, was studied by Bakke and Svensen (2001) to understand regioselectivity and yield in such reactions (Bakke & Svensen, 2001). Similarly, Sagitullina et al. (2009) synthesized previously unknown derivatives including 2-cyclopropyl-5-nitropyridines, which highlights the utility of this compound in creating new chemical entities (Sagitullina et al., 2009).

Crystal Structure and Vibrational Studies

The molecular and crystal structures of related nitropyridine derivatives have been a subject of research, providing insights into their stabilization mechanisms and molecular arrangements. For example, Bryndal et al. (2012) investigated the crystal structures of various nitropyridine derivatives, including 2-amino-4-methyl-3-nitropyridine, to understand their hydrogen bonding and layered arrangements (Bryndal et al., 2012).

Nonlinear Optical Properties

Giinter et al. (1987) explored the nonlinear optical properties of 2-Cyclooctylamino-5-nitropyridine, a compound structurally similar to 2-Cyclopropylamino-5-methyl-3-nitropyridine. Their study on COANP, a crystal with orthorhombic symmetry, indicated its potential in nonlinear optical applications, highlighting the importance of nitropyridine derivatives in this field (Giinter et al., 1987).

Quantum Chemical Calculations

Research has also been conducted on the quantum chemical properties of nitropyridine derivatives. Sivaprakash et al. (2019) performed quantum chemical studies on 2-amino-3-methyl-5-nitropyridine, assessing molecular structure, vibrational frequencies, and electronic properties. Their research provides a foundation for understanding the electronic and structural characteristics of similar compounds (Sivaprakash et al., 2019).

Microbial Transformation

Tully et al. (2012) explored the microbial transformation of 2-amino-4-methyl-3-nitropyridine, a process relevant to 2-Cyclopropylamino-5-methyl-3-nitropyridine. Their study showed the potential of using microorganisms to modify and create new derivatives of nitropyridine compounds, which can have various applications in chemical synthesis (Tully et al., 2012).

properties

IUPAC Name

N-cyclopropyl-5-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6-4-8(12(13)14)9(10-5-6)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYZDVJHHQGCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC2CC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674458
Record name N-Cyclopropyl-5-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylamino-5-methyl-3-nitropyridine

CAS RN

1033202-65-1
Record name N-Cyclopropyl-5-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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